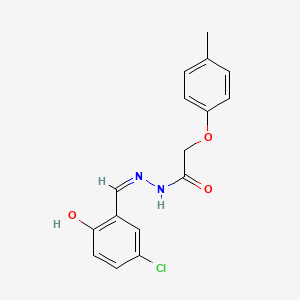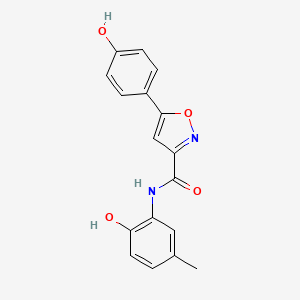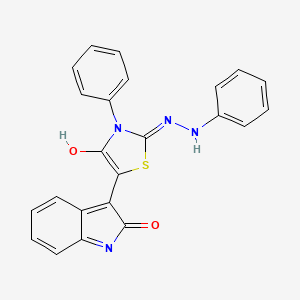![molecular formula C17H16F2N2O2 B5971621 2-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B5971621.png)
2-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MLN4924 and is a small molecule inhibitor of the NEDD8-activating enzyme (NAE). NAE is a crucial enzyme that is responsible for the activation of the NEDD8 protein, which is involved in the regulation of various cellular processes, including cell cycle progression, DNA damage repair, and protein degradation. Inhibition of NAE by MLN4924 has been shown to have significant effects on cellular processes and has potential applications in cancer treatment and other diseases.
Mecanismo De Acción
The mechanism of action of MLN4924 involves the inhibition of NAE, which leads to the accumulation of NEDD8-conjugated proteins and activation of the CRL complex. The activation of CRL leads to the degradation of various proteins involved in cell cycle progression, DNA damage repair, and other cellular processes. This mechanism of action has been extensively studied and has potential applications in cancer treatment and other diseases.
Biochemical and Physiological Effects
MLN4924 has been shown to have significant effects on cellular processes, including cell cycle progression, DNA damage repair, and protein degradation. Inhibition of NAE by MLN4924 leads to the accumulation of NEDD8-conjugated proteins, which results in the activation of the CRL complex. The activation of CRL leads to the degradation of various proteins involved in cellular processes, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MLN4924 has several advantages for lab experiments, including its specificity for NAE and its ability to inhibit the CRL complex. However, the compound has limitations, including its potential toxicity and the need for further optimization to improve its efficacy.
Direcciones Futuras
MLN4924 has potential applications in cancer treatment and other diseases, and future research should focus on optimizing its efficacy and reducing its toxicity. Other potential applications of MLN4924 include the treatment of viral infections and neurodegenerative diseases. Further research is needed to explore the full potential of this compound and its mechanism of action.
Métodos De Síntesis
The synthesis of MLN4924 involves several steps, including the reaction of 2-fluorobenzoyl chloride with N-methyl-N-(5-fluoro-2-methylphenyl)amine to form 2-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide. The synthesis method has been extensively studied and optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
MLN4924 has been extensively studied for its potential applications in cancer treatment. Inhibition of NAE by MLN4924 leads to the accumulation of NEDD8-conjugated proteins, which results in the activation of the cullin-RING E3 ubiquitin ligase (CRL) complex. The activation of CRL leads to the degradation of various proteins involved in cell cycle progression, DNA damage repair, and other cellular processes. This mechanism of action has been shown to have significant effects on cancer cells, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.
Propiedades
IUPAC Name |
2-fluoro-N-[1-(5-fluoro-2-methylanilino)-1-oxopropan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c1-10-7-8-12(18)9-15(10)21-16(22)11(2)20-17(23)13-5-3-4-6-14(13)19/h3-9,11H,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBOWOZEEQHVIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C(C)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-{1-[(5-fluoro-2-methylphenyl)amino]-1-oxopropan-2-yl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-3-(methoxymethyl)piperidine](/img/structure/B5971542.png)
![2-(4-bromophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5971564.png)

![6-amino-2-[(2-chlorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone](/img/structure/B5971576.png)
![3-(4-chlorophenyl)-2-methyl-7-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5971583.png)

![1-(diethylamino)-3-(5-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5971591.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5971594.png)
![1-(4-fluorophenyl)-4-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine](/img/structure/B5971598.png)
![1-isopropyl-2-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5971601.png)

![N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(1H-1,2,4-triazol-1-yl)-2-propanamine](/img/structure/B5971614.png)
![3-[4-(4-hydroxy-3-nitrobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5971635.png)